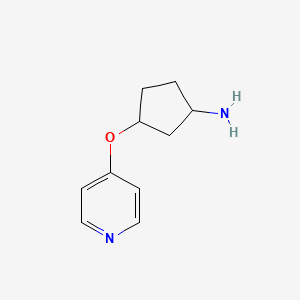

3-(Pyridin-4-yloxy)cyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-yloxycyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-1-2-10(7-8)13-9-3-5-12-6-4-9/h3-6,8,10H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMCIMWQWSRDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513011-15-8 | |

| Record name | 3-(pyridin-4-yloxy)cyclopentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Pyridin 4 Yloxy Cyclopentan 1 Amine

Retrosynthetic Analysis and Strategic Disconnection

A logical retrosynthetic analysis of 3-(Pyridin-4-yloxy)cyclopentan-1-amine identifies two primary disconnection points, leading to convergent synthetic strategies. The first key disconnection is at the ether linkage (C-O bond) between the pyridine (B92270) and cyclopentane (B165970) rings. This suggests a coupling reaction between a 3-hydroxycyclopentan-1-amine derivative and a 4-halopyridine or 4-hydroxypyridine (B47283). The second critical disconnection is at the carbon-nitrogen bond (C-N bond) of the cyclopentylamine (B150401) moiety, pointing towards the amination of a 3-(pyridin-4-yloxy)cyclopentanone precursor.

This dual approach allows for the independent synthesis of the two core fragments: the pyridin-4-yloxy unit and the functionalized cyclopentane ring. Such a strategy offers flexibility in the introduction of substituents and the control of stereocenters on the cyclopentane core.

Development of Convergent and Divergent Synthetic Routes

Building upon the retrosynthetic analysis, both convergent and divergent routes can be devised. A convergent approach involves synthesizing the two main fragments separately and then coupling them in a late-stage step. A divergent approach would involve creating a common intermediate that can be modified to produce various analogs.

The formation of the pyridin-4-yloxy ether linkage is a crucial step. Modern cross-coupling reactions are well-suited for this transformation. Palladium-catalyzed Buchwald-Hartwig C-O coupling is a prominent method for forming aryl ethers. beilstein-journals.orgmit.edu This reaction typically involves the coupling of an alcohol with an aryl halide or triflate.

In the context of synthesizing this compound, this would involve the reaction of a suitably protected 3-hydroxycyclopentan-1-amine with a 4-halopyridine. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. beilstein-journals.org For instance, the combination of a palladium precursor like Pd₂(dba)₃ with a specialized ligand such as Xantphos has proven effective in similar C-O bond formations. beilstein-journals.org

The table below summarizes typical conditions for palladium-catalyzed C-O coupling reactions applicable to this synthesis.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100-120 |

| Pd₂(dba)₃ | Biarylphosphine | Cs₂CO₃ | Toluene | 80-110 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Achieving the desired stereochemistry in the cyclopentane core is a significant challenge. Several enantioselective strategies can be employed. One approach is the asymmetric synthesis of a chiral cyclopentanone (B42830) derivative, which can then be converted to the amine. For example, N-heterocyclic carbene (NHC) catalyzed intramolecular aldol (B89426) reactions of achiral tricarbonyl compounds can produce highly functionalized, enantiomerically enriched cyclopentenes, which are versatile intermediates. nih.gov

Another strategy involves the enzymatic resolution of a racemic mixture of a cyclopentylamine precursor. Alternatively, a chiral auxiliary-guided synthesis can be employed to control the stereochemistry during the formation of the cyclopentane ring. Novel photochemical methods, such as a strain-driven intermolecular formal [3+2] cycloaddition, offer a rapid, one-pot synthesis of complex cyclopentylamine building blocks. chemrxiv.org

The introduction of the amine group onto the cyclopentane ring is a pivotal step. Reductive amination of a ketone precursor, such as 3-(pyridin-4-yloxy)cyclopentanone, is a direct and widely used method. This reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the desired amine.

Optimization of this reaction involves screening various reducing agents and reaction conditions. researchgate.net Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. Ruthenium-based catalysts, for instance, have shown high efficacy in the reductive amination of cyclopentanone to yield cyclopentylamine. researchgate.net The choice of solvent and the ammonia source (e.g., ammonia, ammonium (B1175870) acetate) can also significantly impact the reaction's efficiency. researchgate.net

The following table outlines key parameters for optimizing reductive amination.

| Reducing Agent | Ammonia Source | Catalyst (for hydrogenation) | Solvent | Pressure (for hydrogenation) |

| NaBH₃CN | NH₄OAc | - | Methanol | N/A |

| H₂ | NH₃ | Ru/Nb₂O₅ | Water/Alcohol | 2 MPa |

| H₂ | NH₄I | [Ru(PPh₃)₃H(CO)Cl] | Toluene | 50 bar |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Throughout the synthesis, maintaining control over selectivity is paramount.

Chemoselectivity: In molecules with multiple functional groups, ensuring that only the desired group reacts is crucial. For instance, during the etherification step, a protected amine on the cyclopentanol (B49286) is necessary to prevent it from competing with the hydroxyl group in the coupling reaction.

Regioselectivity: When using substituted pyridines, the coupling reaction must occur specifically at the 4-position. The use of 4-halopyridines as starting materials ensures this regiochemical outcome.

Stereoselectivity: The relative and absolute stereochemistry of the substituents on the cyclopentane ring must be carefully controlled. This is often addressed during the synthesis of the cyclopentane core, as discussed in section 2.2.2. Subsequent reactions must be chosen to avoid epimerization of the established stereocenters.

Catalytic Approaches in the Synthesis of this compound

Modern catalysis plays an indispensable role in the efficient synthesis of complex molecules like this compound.

Palladium Catalysis: As mentioned, palladium catalysts are central to the formation of the C-O ether bond via Buchwald-Hartwig amination. beilstein-journals.orgmit.edu These catalysts are also instrumental in C-N bond formation, providing an alternative route to the final product by coupling 3-aminocyclopentanol (B77102) with a 4-halopyridine, followed by functional group manipulation. researchgate.netpageplace.de The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst. mit.edu

Ruthenium Catalysis: Ruthenium catalysts have demonstrated excellent performance in the reductive amination of ketones. researchgate.net For example, ruthenium nanoparticles supported on niobium oxide (Ru/Nb₂O₅) can effectively catalyze the conversion of cyclopentanone to cyclopentylamine under relatively mild conditions. researchgate.net

Nickel Catalysis: Nickel catalysts are emerging as a more cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed methods have been developed for both C-O and C-N bond activation, offering potential avenues for the synthesis of this target molecule. acs.org

The strategic application of these catalytic systems enables the construction of this compound through efficient, selective, and high-yielding synthetic routes.

Scalability and Process Optimization Considerations for High-Yield Production

The successful transition of a synthetic route from laboratory scale to industrial production hinges on careful consideration of scalability and process optimization. For the synthesis of this compound, several key factors must be addressed to ensure a high-yield, cost-effective, and safe manufacturing process.

Route Selection and Feedstock Availability:

The synthesis begins with the selection of a suitable starting material. A common precursor is 3-aminocyclopentanol, which exists as cis and trans isomers. The stereoselective synthesis of these isomers is well-documented, with methods such as chiral resolution or asymmetric synthesis being employed to obtain high optical purity. For instance, the synthesis of (1R,3S)-3-amino-1-cyclopentanol, a specific stereoisomer, has been reported through asymmetric cycloaddition reactions, highlighting the feasibility of producing enantiomerically pure starting materials on a larger scale. The availability and cost of these chiral precursors are primary considerations for industrial production.

Protecting Group Strategy:

To prevent side reactions during the etherification step, both the amino and hydroxyl groups of 3-aminocyclopentanol may require protection. The choice of protecting groups is crucial for process efficiency. An ideal protecting group should be inexpensive, easy to install and remove, and stable under the reaction conditions. For the amine, a tert-butyloxycarbonyl (Boc) group is often favored due to its stability and ease of removal under acidic conditions. The hydroxyl group can be used directly in the coupling reaction.

Etherification Reaction Optimization:

The core of the synthesis is the formation of the pyridyl ether linkage. Several methods can be considered, each with its own set of advantages and challenges for scale-up.

Williamson Ether Synthesis: This classical method involves the reaction of the alkoxide of the protected 3-aminocyclopentanol with a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-fluoropyridine). For large-scale production, the choice of base to form the alkoxide is critical. While sodium hydride is common in the lab, safer and more manageable bases like sodium tert-butoxide or potassium carbonate are often preferred in an industrial setting. The solvent choice also impacts reaction kinetics and safety; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective but can be problematic for removal and waste disposal. Alternative greener solvents should be investigated.

Mitsunobu Reaction: This reaction allows for the coupling of the protected 3-aminocyclopentanol with 4-hydroxypyridine. A key advantage of the Mitsunobu reaction is the mild reaction conditions and the inversion of stereochemistry at the alcohol center, which can be useful for accessing specific stereoisomers. However, the stoichiometry of the reagents (a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate - DEAD) and the generation of by-products (triphenylphosphine oxide and a hydrazine (B178648) derivative) can complicate purification on a large scale. Process optimization would focus on using polymer-bound reagents to simplify by-product removal or developing efficient crystallization protocols.

Buchwald-Hartwig C-O Coupling: This modern palladium-catalyzed cross-coupling reaction represents a powerful alternative for forming the C-O bond between the protected 3-aminocyclopentanol and a 4-halopyridine. This method can offer milder reaction conditions and a broader substrate scope. Optimization for scale-up would involve catalyst screening to identify a highly active and stable catalyst, minimizing catalyst loading, and developing effective methods for removing residual palladium from the final product to meet pharmaceutical standards.

Illustrative Process Optimization Data:

The following table illustrates hypothetical data from optimization studies for the etherification step using a Williamson-type reaction.

| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) |

| Base | NaH | K2CO3 | NaOtBu | 85 | 98 |

| Solvent | DMF | 2-MeTHF | Toluene | 75 | 95 |

| Temperature (°C) | 80 | 100 | 110 | 90 | 99 |

This is an interactive data table. You can sort and filter the data.

Deprotection and Purification:

The final step is the removal of the protecting group(s). For a Boc group, this is typically achieved by treatment with an acid such as hydrochloric acid or trifluoroacetic acid. The choice of acid and solvent must be carefully selected to ensure complete deprotection without compromising the integrity of the product.

Purification of the final product on a large scale often relies on crystallization rather than chromatography to be cost-effective. Developing a robust crystallization process that consistently delivers the desired polymorph with high purity and yield is a critical aspect of process optimization. The final product is often isolated as a salt (e.g., hydrochloride) to improve its stability and handling properties.

Process Safety and Environmental Considerations:

Scaling up any chemical process requires a thorough safety assessment. The thermal stability of reactants and intermediates, potential for runaway reactions, and the handling of any hazardous reagents must be carefully evaluated. From an environmental perspective, minimizing waste through high-yield reactions (high atom economy), using recyclable catalysts, and selecting environmentally benign solvents are key considerations for a sustainable manufacturing process.

Elucidation of Stereochemistry and Conformational Analysis

Definitive Assignment of Relative and Absolute Stereochemistry

The definitive assignment of stereochemistry is crucial for understanding the three-dimensional arrangement of atoms in a chiral molecule, which in turn dictates its biological activity and physical properties. For 3-(Pyridin-4-yloxy)cyclopentan-1-amine, which contains at least two stereocenters (C1 and C3 of the cyclopentane (B165970) ring), this would involve determining the relative orientation of the amine and pyridinyloxy substituents (cis or trans) and the absolute configuration (R/S) of each chiral center.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

Advanced NMR techniques are powerful tools for determining the relative stereochemistry of a molecule. For this compound, one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be utilized.

Specifically, NOESY experiments would be pivotal in distinguishing between cis and trans isomers. The presence of a through-space correlation (NOE) between the proton at C1 (attached to the amine group) and the proton at C3 (attached to the pyridinyloxy group) would indicate a cis relationship. The absence of such a correlation would suggest a trans configuration. The coupling constants (J-values) between adjacent protons on the cyclopentane ring, obtained from high-resolution ¹H NMR spectra, could also provide valuable information about their dihedral angles and thus the relative stereochemistry.

Chiral Chromatography for Enantiomeric Purity Assessment

Once the relative stereochemistry (cis or trans) is established, chiral chromatography would be employed to separate the enantiomers of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The choice of the CSP and the mobile phase is critical for achieving successful separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. By analyzing the chromatogram, the enantiomeric excess (ee) or enantiomeric purity of a sample can be determined. This is a critical parameter for the development of stereochemically pure compounds.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique would require the formation of a suitable single crystal of a salt of this compound with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) or as a derivative.

The diffraction pattern of X-rays passing through the crystal provides detailed information about the atomic positions, bond lengths, and bond angles. The analysis of this data allows for the direct visualization of the molecular structure, confirming the relative stereochemistry and, through the use of anomalous dispersion, determining the absolute configuration of each stereocenter.

Solution-Phase Conformational Dynamics Studies

The cyclopentane ring is not planar and exists in a dynamic equilibrium of various puckered conformations, typically envelope and twist forms. The substituents on the ring influence the preferred conformation. Understanding these conformational dynamics in solution is essential as it can impact the molecule's interaction with biological targets.

Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful method to study conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.

Analysis of the spectra at various temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) between the conformers. This data would reveal the relative populations of the different envelope and twist conformations of the cyclopentane ring in this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Conformers

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry and conformation of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of plane-polarized light as a function of wavelength.

For this compound, the CD spectrum would be sensitive to the spatial arrangement of the chromophores (the pyridine (B92270) ring) and the amine group relative to the chiral cyclopentane scaffold. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be used to predict the CD spectra for different conformations. By comparing the experimental CD spectrum with the calculated spectra, it would be possible to deduce the predominant conformation in solution.

Gas-Phase Conformational Analysis

The conformational landscape of this compound in the gas phase is primarily dictated by the puckering of the cyclopentane ring, the relative orientations of the amino and pyridin-4-yloxy substituents, and the rotational isomerism of the pyridinyloxy group. In the absence of solvent effects, the intrinsic conformational preferences are governed by the interplay of torsional strain, steric hindrance, and intramolecular interactions.

The cyclopentane ring is not planar and exists in a continuous state of dynamic motion between two main puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). These non-planar forms alleviate the torsional strain that would be present in a planar structure. For a 1,3-disubstituted cyclopentane such as this compound, the substituents can adopt either a cis or a trans relationship. In the gas phase, the trans isomer is generally expected to be more stable due to reduced steric repulsion between the substituents.

Within the trans isomer, several low-energy conformers are possible, depending on the puckering of the cyclopentane ring and the rotational position of the pyridin-4-yloxy group. Computational studies on analogous substituted cyclopentanes suggest that the energy differences between various envelope and twist conformations are typically small, often on the order of a few kcal/mol.

The orientation of the amino and pyridin-4-yloxy groups can be described as either axial or equatorial-like. In the envelope conformation, there are three distinct positions: one axial, two equatorial, and two "flap" positions. In the twist conformation, the positions are generally described as pseudo-axial and pseudo-equatorial. The preference for an axial or equatorial-like orientation is influenced by the size of the substituent and potential intramolecular interactions. For the amino group, both orientations are plausible, while the bulkier pyridin-4-yloxy group would likely favor a pseudo-equatorial position to minimize steric clashes.

Furthermore, rotation around the C-O bond of the ether linkage introduces additional conformational possibilities. The orientation of the pyridine ring relative to the cyclopentane ring is determined by the dihedral angle defined by the C-C-O-C bonds. Theoretical studies on similar heteroaromatic ethers suggest that conformations where the aromatic ring is either coplanar or perpendicular to the C-O-C plane are often energy minima. The most stable rotamer will be the one that minimizes steric hindrance and optimizes any potential weak intramolecular interactions, such as hydrogen bonding between the amino group and the pyridine nitrogen.

A comprehensive understanding of the gas-phase conformational preferences of this compound would necessitate high-level quantum mechanical calculations. Such studies would typically involve a systematic scan of the potential energy surface to identify all stable conformers and their relative energies. Key geometric parameters, such as bond lengths, bond angles, dihedral angles, and Cremer-Pople puckering parameters, would be determined for each conformer.

Below is a representative, interactive data table summarizing the kind of data that would be obtained from a detailed computational study on the most stable gas-phase conformers of trans-3-(Pyridin-4-yloxy)cyclopentan-1-amine. The values presented are hypothetical and intended to illustrate the expected conformational landscape based on studies of analogous molecules.

| Conformer | Ring Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-O-C) (°) | Puckering Amplitude (Q) (Å) |

|---|---|---|---|---|

| I | Twist (C2) | 0.00 | 178.5 | 0.42 |

| II | Envelope (Cs) | 0.85 | -85.2 | 0.45 |

| III | Twist (C2) | 1.20 | 88.9 | 0.43 |

| IV | Envelope (Cs) | 1.75 | 175.0 | 0.46 |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. These methods provide insights into the distribution of electrons and the energy of different molecular states.

Density Functional Theory (DFT) for Molecular Orbitals, Electrostatic Potential, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.net A typical approach involves geometry optimization of 3-(Pyridin-4-yloxy)cyclopentan-1-amine using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) surface can also be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared spectrum. These predicted frequencies can be compared with experimental data to confirm the molecular structure. nih.gov

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | 3450 | N-H stretch (amine) |

| 2 | 3050 | C-H stretch (pyridine) |

| 3 | 2950 | C-H stretch (cyclopentane) |

| 4 | 1600 | C=N stretch (pyridine) |

| 5 | 1250 | C-O-C stretch (ether) |

Ab Initio Methods for Energetic and Spectroscopic Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), provide a higher level of theory for calculating energetic and spectroscopic properties. These methods are computationally more intensive but can yield more accurate results. They are particularly useful for obtaining precise single-point energies, zero-point vibrational energies (ZPVE), and thermochemical properties like enthalpy and Gibbs free energy.

Table 3: Hypothetical Energetic Properties of this compound from Ab Initio Calculations

| Property | Value (Hartree) |

| Single Point Energy | -552.34567 |

| Zero-Point Vibrational Energy | 0.23456 |

| Enthalpy | -552.11111 |

| Gibbs Free Energy | -552.15678 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying the effects of the surrounding environment, such as a solvent. mdpi.com By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energetic barriers between them. researchgate.net

An MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and applying a force field (e.g., AMBER, CHARMM) to describe the interatomic forces. The simulation would then be run for a sufficient duration (e.g., nanoseconds) to sample a representative range of conformations. nih.gov Analysis of the trajectory can provide information on dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the formation of intramolecular hydrogen bonds. Solvent effects can be assessed by analyzing the radial distribution functions of solvent molecules around specific atoms of the solute. nih.gov

Table 4: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value |

| Force Field | AMBER |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Mass Fragmentation Patterns)

Computational methods can be used to predict spectroscopic parameters, which can aid in the identification and characterization of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of quantum chemical calculations. nih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Mass spectrometry fragmentation patterns can also be predicted computationally. By simulating the ionization and subsequent fragmentation of the molecule, it is possible to identify the most likely fragmentation pathways and the resulting fragment ions. This information can be used to interpret experimental mass spectra.

Table 5: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine (B92270) C2, C6 | 8.2 | 150.0 |

| Pyridine C3, C5 | 6.8 | 110.0 |

| Cyclopentane (B165970) C1 | 3.5 | 55.0 |

| Cyclopentane C3 | 4.8 | 80.0 |

| Amine H | 1.9 | - |

Table 6: Hypothetical Predicted Mass Fragmentation Patterns for this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺ |

| 175 | [M - NH₃]⁺ |

| 95 | [C₅H₄NO]⁺ |

| 79 | [C₅H₅N]⁺ |

In Silico Modeling of Ligand-Receptor Interactions

In silico modeling, particularly molecular docking, can be used to investigate the potential non-covalent interactions between this compound and a receptor binding site. nih.gov This process involves computationally placing the ligand into the binding pocket of a receptor and evaluating the goodness of fit. nih.gov

The process begins with the preparation of both the ligand and the receptor structures. The ligand's 3D conformation is optimized, and the receptor's structure is typically obtained from a protein data bank. Docking algorithms then explore various orientations and conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity. unica.it The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. researchgate.net

Table 7: Hypothetical In Silico Modeled Interactions between this compound and a Generic Receptor

| Interaction Type | Interacting Atoms/Residues | Distance (Å) |

| Hydrogen Bond | Amine H --- Aspartate O | 2.8 |

| Hydrogen Bond | Pyridine N --- Serine OH | 3.0 |

| Hydrophobic | Cyclopentane Ring --- Leucine Side Chain | 3.5 |

| π-π Stacking | Pyridine Ring --- Phenylalanine Ring | 3.8 |

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Primary Amine

The primary amine group in 3-(Pyridin-4-yloxy)cyclopentan-1-amine is a versatile handle for a variety of chemical modifications. Its nucleophilic character allows it to readily react with a range of electrophiles, leading to the formation of amides, sulfonamides, and N-alkylated derivatives.

Amidation and Sulfonylation Reactions

The primary amine can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in organic synthesis and are widely used to modify the properties of amine-containing compounds. iu.edu

Amidation: The reaction of the primary amine with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, results in the formation of an amide bond. This transformation is often facilitated by coupling agents that activate the carboxylic acid.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is a common method for introducing a sulfonyl group, which can act as a bioisostere for other functional groups in medicinal chemistry.

| Reaction Type | Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|---|

| Amidation | Acid Chloride | Acetyl Chloride | Acetamide |

| Amidation | Acid Anhydride | Acetic Anhydride | Acetamide |

| Amidation | Carboxylic Acid (with coupling agent) | Benzoic Acid | Benzamide |

| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride | Benzenesulfonamide |

| Sulfonylation | Sulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonamide |

Alkylation and Reductive Amination

The nitrogen atom of the primary amine can also undergo alkylation to form secondary and tertiary amines.

Direct Alkylation: This can be achieved by reacting the amine with an alkyl halide. However, this method can sometimes lead to over-alkylation, resulting in a mixture of products. google.com

Reductive Amination: A more controlled method for N-alkylation is reductive amination. wikipedia.org This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with a ketone or aldehyde, followed by reduction of the intermediate to the corresponding secondary amine. researchgate.netresearchgate.net This method is highly efficient for the synthesis of a wide range of N-substituted amines. wikipedia.org

| Method | Reactants | Key Features | Product Type |

|---|---|---|---|

| Direct Alkylation | This compound + Alkyl Halide | Can lead to multiple alkylations. | Secondary/Tertiary Amine |

| Reductive Amination | This compound + Aldehyde/Ketone, followed by a reducing agent (e.g., NaBH3CN) | Provides better control over the degree of alkylation. youtube.com | Secondary Amine |

Formation of Schiff Bases and Cyclic Derivatives

The primary amine can participate in condensation reactions with carbonyl compounds to form Schiff bases (imines). iosrjournals.org This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. ijacskros.com Schiff bases are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used in the synthesis of various heterocyclic systems. iosrjournals.orgijacskros.com

The formation of cyclic derivatives from this compound would generally require the introduction of a second reactive functional group, either on the cyclopentane (B165970) ring or on a substituent introduced at the amine. For instance, if the amine is first reacted with a molecule containing a second electrophilic site, subsequent intramolecular cyclization could lead to the formation of a heterocyclic ring.

Modifications of the Pyridin-4-yloxy Moiety

The pyridine (B92270) ring of the pyridin-4-yloxy group is also amenable to a range of chemical modifications, allowing for further diversification of the parent compound.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. When substitution does occur, it is typically directed to the 3- and 5-positions. youtube.com The reactivity of the pyridine ring can be enhanced by conversion to the corresponding N-oxide, which activates the ring towards electrophilic attack, particularly at the 4-position. quimicaorganica.orgyoutube.com Following the substitution reaction, the N-oxide can be reduced back to the pyridine.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, especially at the 2- and 4-positions. stackexchange.comechemi.com In the case of this compound, a nucleophilic attack at the 4-position would likely lead to the displacement of the cyclopentoxyamine group, cleaving the ether linkage. This reactivity could be exploited to introduce other functional groups at the 4-position of the pyridine ring.

| Reaction Type | Position of Attack | Comments |

|---|---|---|

| Electrophilic Aromatic Substitution | 3- and 5-positions | Pyridine ring is deactivated. |

| Electrophilic Aromatic Substitution (on N-oxide) | 4-position | N-oxide formation activates the ring. quimicaorganica.orgyoutube.com |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | Pyridine ring is activated for nucleophilic attack. stackexchange.comechemi.com Attack at the 4-position would cleave the ether bond. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the pyridin-4-yloxy moiety, a leaving group, such as a halogen, would typically need to be introduced onto the pyridine ring first. For example, if a bromo or iodo substituent were introduced at the 2- or 3-position of the pyridine ring, this could then serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, onto the pyridine ring.

Synthesis of Structurally Modified Analogs and Isomers of this compound

The generation of structurally diverse analogs of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. For the scaffold this compound, derivatization strategies can be broadly categorized into the synthesis of isomers and the application of bioisosteric replacements to its key structural components: the pyridine ring, the ether linkage, and the cyclopentylamine (B150401) core.

Positional Isomers and Stereoisomers

Positional Isomers

The synthesis of positional isomers of this compound involves altering the substitution pattern on both the pyridine and cyclopentane rings.

Pyridine Ring Isomers: The pyridin-4-yloxy group can be readily modified to its 2- and 3-isomers. The synthesis would typically involve the reaction of a suitably protected aminocyclopentanol with the corresponding halopyridine (e.g., 2-chloropyridine (B119429) or 3-bromopyridine) under conditions that facilitate nucleophilic aromatic substitution, such as the Williamson ether synthesis. For instance, reacting 3-hydroxycyclopentan-1-amine with 2-fluoropyridine (B1216828) or 3-fluoropyridine (B146971) in the presence of a strong base like sodium hydride would yield the corresponding 2- and 3-pyridyloxy analogs. The reactivity of the halopyridine is a key factor, with fluoro- and chloro-substituted pyridines being more reactive towards nucleophilic substitution, especially when the halogen is at the 2- or 4-position.

Cyclopentane Ring Isomers: The relative positions of the amine and pyridinyloxy substituents on the cyclopentane ring are crucial for defining the molecule's three-dimensional shape. The 1,3-substitution pattern can be altered to a 1,2-pattern. The synthesis of trans-2-substituted cyclopentylamines has been achieved with high diastereoselectivity through methods like tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines. nih.gov This approach allows for the creation of diversely substituted cyclopentylamines that could serve as precursors. nih.gov By analogy, a synthetic route to a 2-(pyridin-4-yloxy)cyclopentan-1-amine analog could be envisioned starting from a cyclopentene (B43876) precursor, followed by stereoselective functionalization.

Stereoisomers

The this compound scaffold contains at least two stereocenters (at C1 and C3 of the cyclopentane ring), leading to the possibility of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The synthesis of specific stereoisomers, a process known as stereoselective synthesis or asymmetric synthesis, is critical as different stereoisomers of a drug can have vastly different biological activities and safety profiles. iupac.orgnumberanalytics.com

The control of stereochemistry in such syntheses can be achieved through several established strategies:

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using a chiral resolving agent or through chiral chromatography.

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a commercially available chiral cyclopentane derivative, preserves the stereochemistry throughout the synthetic sequence.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction, leading to the preferential formation of one stereoisomer over others. For instance, asymmetric hydrogenation or hydroxylation of a cyclopentene precursor could establish the desired stereocenters early in the synthesis.

The stereoselective synthesis of densely substituted five-membered rings like cyclopentanes and pyrrolidines is a well-developed area of organic chemistry, often utilizing cycloaddition reactions or electrophilic additions to functionalized cyclopentenes to control the stereochemical outcome. nih.govua.es These established methodologies provide a robust framework for accessing each of the stereoisomers of this compound for biological evaluation.

Bioisosteric Replacements of Key Scaffolds

Bioisosterism is a widely employed strategy in drug design where a functional group or moiety is replaced by another with similar physicochemical properties, with the goal of enhancing potency, selectivity, or metabolic stability, or reducing toxicity. ctppc.orgnih.gov For this compound, bioisosteric modifications can be applied to the pyridine ring and the cyclopentyl group.

Pyridine Ring Bioisosteres

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |

| Pyridine | Phenyl or Substituted Phenyl | Modulates basicity and lipophilicity; removes the basic nitrogen atom. |

| Pyridine | Thiophene | Ring equivalent with different electronic properties. researchgate.net |

| Pyridine | Benzonitrile | The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net |

| Pyridine | Pyrimidine (B1678525) or Pyrazine | Introduces additional nitrogen atoms, altering hydrogen bonding capacity and polarity. |

| Pyridine | Saturated Rings (e.g., 3-azabicyclo[3.1.1]heptane) | Increases the three-dimensional character (sp3 content) of the molecule, which can improve properties like solubility and metabolic stability. chemrxiv.org |

One notable strategy involves the replacement of a 4-substituted pyridine with a 2-substituted benzonitrile, which has been shown to be an effective bioisosteric switch. researchgate.net Another approach is to replace the pyridine with other heterocyclic systems to fine-tune biological activity.

Cyclopentyl Scaffold Bioisosteres

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |

| Cyclopentyl | Cyclobutyl, Cyclohexyl | Alters the ring size, which changes the bond angles and distances between substituents, potentially optimizing binding to a biological target. |

| Cyclopentyl | Tetrahydropyran, Piperidine | Introduces a heteroatom into the ring, which can increase polarity, improve solubility, and provide an additional point for hydrogen bonding. |

| Cyclopentyl | Acyclic Alkyl Chains (e.g., pentan-3-yl) | Increases conformational flexibility, which could be advantageous or detrimental depending on the target. |

| Cyclopentyl | Cyclopropyl (B3062369) | The replacement of a methyl group with a cyclopropyl group is a known bioisosteric strategy to improve metabolic stability or potency. researchgate.net By extension, replacing a larger cycloalkane with a different carbocycle can modulate these properties. |

The synthesis of these analogs would require sourcing or preparing the corresponding modified aminocycloalkanes or amino alcohols as starting materials for coupling with the appropriate pyridine derivative. The choice of bioisosteric replacement allows for the systematic modification of the compound's size, shape, lipophilicity, and hydrogen bonding capacity to optimize its drug-like properties. nih.gov

Pre Clinical Pharmacological and Biological Evaluation in Vitro and Animal Studies

In Vitro Screening and Efficacy Assessment

No publicly available data from in vitro studies, including cell-based functional assays, enzyme inhibition, receptor binding assays, or target engagement studies, could be identified for 3-(Pyridin-4-yloxy)cyclopentan-1-amine.

Information regarding the activity of this compound in cell-based functional assays is not available in the reviewed literature.

There are no published studies detailing the inhibitory effects of this compound on specific enzymes or its binding affinity to cellular receptors.

Data from molecular target engagement studies for this compound have not been reported.

Mechanistic Investigations of Observed Biological Activities in Model Systems

As no primary biological activities have been reported for this compound, no mechanistic investigations have been published.

There is no information available on the molecular pathways or networks that may be modulated by this compound.

Studies analyzing the downstream signaling effects of this compound in cell lines have not been documented.

Pre-clinical Pharmacokinetic (PK) Profiling in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Species

No data is publicly available regarding the absorption, distribution, metabolism, and excretion of this compound in any animal species.

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes

There is no publicly available information on the in vitro metabolic stability of this compound, nor are there any studies identifying its metabolites using liver microsomes from any species.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Systematic Variation of the Cyclopentane (B165970) Substitution Pattern

The cyclopentane ring serves as a crucial scaffold for the spatial arrangement of the amine and pyridin-4-yloxy substituents. While specific SAR data for 3-(Pyridin-4-yloxy)cyclopentan-1-amine is not extensively available in the public domain, general principles from analogous structures suggest that the substitution pattern on the cyclopentane ring is critical for biological activity.

In related cyclopentane-containing molecules, such as cyclopentane-based muraymycin analogs, modifications to the ring have been shown to significantly impact potency. For instance, the introduction of different substituents can alter the compound's conformation and its ability to bind to its biological target. It has been noted in broader contexts that substituting a ribose with a cyclopentane ring can sometimes enhance biological activity, suggesting the importance of this scaffold's rigidity and conformational preferences. nih.gov

Detailed research findings on analogous cyclopentane systems are presented in the table below:

| Compound ID | Cyclopentane Modification | Biological Activity (Relative) |

| Analog A | Unsubstituted | Baseline |

| Analog B | Introduction of a hydroxyl group | Increased polarity, variable activity |

| Analog C | Addition of a lipophilic side chain | Potentially increased MraY inhibition and antibacterial efficacy nih.gov |

| Analog D | Altered stereochemistry | Significant impact on binding affinity |

This table is illustrative and based on general findings for cyclopentane-containing bioactive molecules, as specific data for this compound is limited.

Impact of Pyridine (B92270) Ring Modifications on Activity and Selectivity

The pyridine ring is a key feature of this compound, and modifications to this ring can have a profound impact on the compound's electronic properties and its interactions with biological targets.

Studies on other 4-pyridine derivatives have shown that the introduction of substituents on the pyridine ring can modulate activity. For example, in a series of selective PPARγ modulators, the replacement of a 2-pyridine ring with a 4-pyridyl group was explored. nih.gov It was found that introducing substituents like methoxy (B1213986) groups could enhance potency, while other groups like chloro or dimethyl analogs could lead to a loss of potency. nih.gov Specifically, 3-alkoxy groups on the 4-pyridine ring were found to be essential for high potency in that particular series. nih.gov

In a different study on epibatidine (B1211577) analogs, substitutions on the 2'-pyridine ring led to varied effects on affinity, efficacy, and receptor subtype selectivity. nih.gov For instance, a fluoro analog displayed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov This highlights the nuanced effects that even small changes to the pyridine ring can have on the pharmacological profile of a compound.

The following table summarizes findings from studies on analogous pyridine-containing compounds:

| Compound Series | Pyridine Ring Modification | Observed Impact | Reference |

| PPARγ Modulators | 3-Methoxy substitution on 4-pyridyl | Enhanced potency | nih.gov |

| PPARγ Modulators | 3-Chloro substitution on 4-pyridyl | Loss of high potency | nih.gov |

| Epibatidine Analogs | Fluoro substitution | Altered receptor subtype selectivity | nih.gov |

| Epibatidine Analogs | Bromo substitution | Modestly greater efficacy at certain receptors | nih.gov |

This data is derived from studies on different molecular scaffolds containing a 4-pyridyl moiety and may not be directly transferable to this compound.

Influence of the Ether Linkage on Conformational Flexibility and Biological Effects

The ether linkage in this compound provides a degree of conformational flexibility, allowing the pyridine and cyclopentane rings to adopt various spatial orientations. This flexibility is crucial for the molecule's ability to fit into a binding pocket of a target protein. The length and nature of this linker can significantly influence the compound's biological activity by affecting its conformational energy landscape.

While direct studies on the ether linkage of this specific compound are scarce, research on other bioactive molecules with similar linkages demonstrates the importance of this structural element. Altering the linker, for example by replacing the oxygen atom with another atom or by changing its length, can drastically alter the compound's activity by changing the relative orientation of the connected ring systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of novel derivatives.

In studies of other pyridine and pyrimidine (B1678525) derivatives, QSAR models have been successfully employed. nih.govnih.govniscpr.res.in These models often use descriptors related to electronic properties, hydrophobicity, and steric effects to build a predictive mathematical equation. For instance, a QSAR study on 4-pyridone derivatives identified electronic potential, dipolar momentum, partition coefficient, and molar refractivity as key descriptors for explaining their antimalarial activity. nih.gov Such models can guide the design of new compounds with potentially improved activity.

Ligand Efficiency and Lipophilic Efficiency Analysis in Pre-clinical Studies

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for assessing the quality of a compound. wikipedia.org LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LipE relates potency to lipophilicity (logP). wikipedia.org An ideal drug candidate would have high potency with a relatively small size and low lipophilicity, leading to favorable LE and LipE values.

In preclinical studies of various compound series, these metrics are used to guide lead optimization. For example, in the development of P-glycoprotein inhibitors, LipE values were calculated to assess the efficiency with which compounds utilize their lipophilicity to bind to the target. nih.gov It has been suggested that for oral drug candidates, a LipE value greater than 5 combined with a clogP between 2 and 3 is often considered optimal. nih.gov

The table below illustrates the conceptual application of these metrics:

| Compound | pIC50 | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Candidate 1 | 7.0 | 3.0 | 0.35 | 4.0 |

| Candidate 2 | 8.0 | 2.5 | 0.40 | 5.5 |

| Candidate 3 | 6.5 | 4.0 | 0.30 | 2.5 |

This is a hypothetical data table to illustrate the concepts of LE and LipE.

Potential Applications in Chemical Biology and Material Science

Utility as a Chemical Probe for Biological Pathway Delineation

The design of chemical probes is a cornerstone of chemical biology, enabling the study of complex biological processes within living systems. The structure of 3-(Pyridin-4-yloxy)cyclopentan-1-amine incorporates features that are desirable in a chemical probe.

The primary amine group is a key functional handle that can be readily modified to incorporate reporter tags such as fluorophores or biotin. This allows for the visualization and tracking of the molecule's interactions within a cellular environment. For instance, fluorescently labeled derivatives could be employed in high-resolution microscopy to elucidate the subcellular localization of target proteins. The pyridine (B92270) moiety, with its ability to engage in hydrogen bonding and π-stacking interactions, can contribute to the binding affinity and selectivity of the probe for its biological target.

Furthermore, the cyclopentane (B165970) scaffold provides a rigid framework that can be synthesized with specific stereochemistry. This is crucial for developing highly selective probes, as biological systems are often exquisitely sensitive to the three-dimensional arrangement of interacting molecules. By synthesizing stereoisomers of this compound-based probes, researchers could investigate the stereochemical requirements for binding to a particular protein, thereby providing valuable insights into the topology of the binding site.

While no specific studies detailing the use of this compound as a chemical probe have been reported, the combination of a modifiable amine, a target-binding pyridyl group, and a stereochemically-defined cyclopentane core presents a strong rationale for its potential in this area.

Integration into Supramolecular Assemblies or Polymeric Materials

The field of material science often leverages the principles of molecular recognition and self-assembly to create novel materials with tailored properties. The structural elements of this compound make it an interesting candidate for incorporation into both supramolecular assemblies and polymeric materials.

The pyridine nitrogen atom is a well-known coordination site for metal ions, and pyridyl-containing ligands are extensively used in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The 4-pyridyloxy linkage in this compound provides a directional coordination vector that could be exploited to build extended, well-defined supramolecular structures. The cyclopentane ring introduces a degree of rigidity and three-dimensionality that could influence the packing and porosity of the resulting assemblies.

In the realm of polymer chemistry, the primary amine of this compound serves as a reactive site for polymerization or for grafting onto existing polymer backbones. For example, it could be incorporated into polyamides or polyimides, where the pyridyloxy side chain would introduce specific functionalities. Polymers functionalized with pyridine moieties have been explored for applications such as catalysis, ion exchange, and as functional coatings. The incorporation of the this compound unit could lead to materials with unique thermal, mechanical, or chemical properties.

Table 1: Potential Supramolecular and Polymeric Applications

| Application Area | Key Structural Feature | Potential Functionality |

|---|---|---|

| Metal-Organic Frameworks | Pyridine Nitrogen | Coordination to metal nodes, formation of porous structures |

| Hydrogen-Bonded Networks | Pyridine and Amine Groups | Directional self-assembly, formation of gels or liquid crystals |

| Functional Polymers | Primary Amine | Polymerization monomer or grafting agent |

Application as a Ligand or Organocatalyst in Asymmetric Synthesis

The development of new catalysts for asymmetric synthesis is a major focus of modern organic chemistry. The structure of this compound suggests its potential as both a chiral ligand for metal-catalyzed reactions and as an organocatalyst.

As a chiral ligand, the compound could be synthesized in an enantiomerically pure form, for example, from chiral precursors like (1R,3S)-3-aminocyclopentanol. The primary amine and the pyridine nitrogen can act as a bidentate ligand, chelating to a metal center. The chiral cyclopentane backbone would create a chiral environment around the metal, which could induce enantioselectivity in a variety of catalytic transformations, such as hydrogenations, cross-coupling reactions, or allylic alkylations. The electronic properties of the pyridyl ether could also influence the reactivity and selectivity of the metal catalyst.

In the field of organocatalysis, chiral primary amines are known to be effective catalysts for a range of asymmetric reactions, often proceeding through enamine or iminium ion intermediates. A chiral derivative of this compound could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. The rigidity of the cyclopentane ring would help to control the stereochemical outcome of the reaction.

Table 2: Potential Catalytic Applications

| Catalyst Type | Key Moieties | Potential Asymmetric Reactions |

|---|---|---|

| Chiral Ligand | Amine and Pyridine Nitrogens | Asymmetric hydrogenation, cross-coupling, allylic substitution |

Development of Analytical Reagents or Biosensors

The ability of the pyridine moiety to interact with metal ions and other analytes, coupled with the potential to attach signaling units to the amine group, makes this compound a promising scaffold for the development of analytical reagents and biosensors.

For example, a derivative of this compound could be designed as a fluorescent sensor for a specific metal ion. The pyridyloxy group could act as the recognition element, binding to the target metal ion. This binding event could then trigger a change in the fluorescence properties of a fluorophore attached to the amine. The selectivity of such a sensor could be tuned by modifying the substituents on the pyridine or cyclopentane rings. Pyridine-based fluorophores have been successfully employed for the detection of a variety of metal ions.

In the context of biosensors, the amine group could be used to immobilize the molecule onto a transducer surface, such as an electrode or a nanoparticle. The pyridyloxy moiety could then serve as a recognition site for a biological analyte. Binding of the analyte could lead to a measurable change in the electrical, optical, or mass-based signal from the transducer.

While specific applications of this compound in this area have not been reported, the modular nature of its structure provides a versatile platform for the design of new analytical tools. The combination of a recognition element (pyridyloxy) and a signaling/immobilization point (amine) within a single molecule is a common and effective strategy in sensor design.

Advanced Spectroscopic and Spectrometric Characterization

2D and 3D NMR Techniques for Complex Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and confirm the connectivity of atoms within 3-(Pyridin-4-yloxy)cyclopentan-1-amine, a suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments would be indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the cyclopentane (B165970) ring and the pyridine (B92270) ring, confirming the arrangement of hydrogen atoms on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): This technique would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): To establish the connectivity across multiple bonds, HMBC would be crucial. It would show correlations between protons and carbons that are two or three bonds away. This would be key in confirming the ether linkage between the pyridine and cyclopentane rings.

A hypothetical table of expected NMR data is presented below based on the compound's structure.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | 3.5 - 3.8 | 50 - 55 | H-2, H-5 | C-2, C-5, C-O |

| 2 | 1.8 - 2.2 | 30 - 35 | H-1, H-3 | C-1, C-3, C-4 |

| 3 | 4.8 - 5.1 | 75 - 80 | H-2, H-4 | C-2, C-4, C-O (Py) |

| 4 | 1.9 - 2.3 | 30 - 35 | H-3, H-5 | C-2, C-3, C-5 |

| 5 | 1.8 - 2.2 | 35 - 40 | H-1, H-4 | C-1, C-4 |

| 2', 6' | 8.4 - 8.6 | 150 - 152 | H-3', H-5' | C-4', C-3', C-5' |

| 3', 5' | 6.8 - 7.0 | 110 - 112 | H-2', H-6' | C-4', C-2', C-6' |

| 4' | - | 162 - 165 | - | C-2', C-3', C-5', C-6' |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable structural information, corroborating the connectivity established by NMR.

Expected HRMS Data:

Molecular Formula: C₁₀H₁₄N₂O

Calculated Monoisotopic Mass: 178.1106 g/mol

Expected Fragmentation Pathways: Cleavage of the ether bond, loss of the amine group, and fragmentation of the cyclopentane ring would be anticipated fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

IR Spectroscopy: Expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the ether linkage, and aromatic C=C and C=N stretching of the pyridine ring.

Raman Spectroscopy: Would complement the IR data, particularly for the symmetric vibrations and the aromatic ring modes.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=N Stretch (Pyridine) | 1580 - 1620 | 1580 - 1620 |

| C=C Stretch (Pyridine) | 1450 - 1600 | 1450 - 1600 |

| C-O-C Stretch (Ether) | 1050 - 1150 | 1050 - 1150 |

| C-N Stretch (Amine) | 1020 - 1250 | 1020 - 1250 |

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Crystal Packing

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical species are involved)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. For this compound in its ground state, it is not expected to be EPR active as it is not a radical species. However, if the compound were to undergo oxidation or be involved in a reaction that generates a radical cation or other paramagnetic species, EPR spectroscopy would be a critical tool for the detection and characterization of these transient intermediates.

Future Research Directions and Unaddressed Scientific Questions

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic research should prioritize the development of more efficient and environmentally benign methods for producing 3-(Pyridin-4-yloxy)cyclopentan-1-amine and its derivatives. Current synthetic routes can likely be improved by exploring novel catalytic systems and reaction conditions that offer higher yields, reduced reaction times, and a better atom economy.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various pyridine (B92270) derivatives. nih.gov Applying MAOS to the etherification step between 4-hydroxypyridine (B47283) and a suitable cyclopentyl precursor could significantly reduce reaction times from hours to minutes. nih.govresearchgate.net

Catalyst Development: Investigating novel catalysts, such as palladium-based systems or organocatalysts, could facilitate more efficient C-O bond formation. nih.gov The use of recyclable, solid-supported catalysts could also enhance the sustainability of the process.

| Methodology | Potential Advantage | Key Research Question |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, potentially higher yields | Can reaction conditions be optimized for scalability? |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste and cost | What combination of starting materials is feasible for a one-pot approach? |

| Novel Catalysis | Improved selectivity and yield, milder reaction conditions | Can a reusable catalyst be developed for the key etherification step? |

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Assuming potential biological activity based on its structural motifs, a critical unaddressed area is the molecular mechanism of action. The pyridin-yloxy moiety is present in compounds that exhibit a range of biological effects. For instance, similar structures have been investigated as inhibitors of specific enzymes or as modulators of receptor pathways. nih.govmdpi.com

Future research should focus on:

Target Identification and Validation: Employing techniques like affinity chromatography, chemical proteomics, and computational target prediction to identify the specific cellular proteins that this compound interacts with.

Enzyme Inhibition Assays: Given that many pyridine-containing compounds are kinase inhibitors, screening against a panel of kinases could reveal specific inhibitory activity. researchgate.net

Receptor Binding Studies: Assessing the compound's ability to bind to various receptors, particularly those implicated in neurological or inflammatory diseases where pyridine scaffolds are often active. nih.govnih.gov

Structural Biology: Co-crystallizing the compound with its identified biological target to elucidate the precise binding mode through X-ray crystallography. This information is invaluable for understanding the mechanism at a molecular level and for guiding further rational drug design.

Expansion of SAR Studies to Broader Chemical Space

A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing the compound's properties. This involves synthesizing a library of analogs and evaluating how specific structural modifications affect its biological activity. nih.govmdpi.com

Key modifications for future SAR studies could include:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the pyridine ring to probe electronic and steric effects on target binding. mdpi.com

Modification of the Cyclopentyl Ring: Altering the stereochemistry of the amine and pyridin-yloxy groups (cis vs. trans isomers) or introducing substituents on the cyclopentyl ring to explore conformational effects.

Derivatization of the Amine Group: Converting the primary amine to secondary or tertiary amines, amides, or ureas to investigate the importance of the hydrogen-bonding capacity of this group for biological activity. researchgate.net

| Modification Site | Example Modifications | Hypothesized Impact |

|---|---|---|

| Pyridine Ring | Fluoro, Chloro, Methyl, Methoxy (B1213986) | Modulation of electronic properties, metabolic stability, and binding affinity. |

| Cyclopentyl Linker | Cis/trans isomers, introduction of methyl groups | Alteration of spatial orientation and conformational rigidity. |

| Amine Group | Acetylation, Methylation, Formation of ureas | Changes in polarity, hydrogen bonding capability, and bioavailability. |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization process. researchgate.netresearchgate.net These computational tools can analyze vast datasets to identify patterns that are not readily apparent through traditional analysis. semanticscholar.orgmdpi.com

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using existing SAR data to build predictive QSAR models. researchgate.netmdpi.com These models can then be used to forecast the biological activity of virtual, unsynthesized analogs, prioritizing the most promising candidates for synthesis. neliti.com

De Novo Drug Design: Employing generative AI models to design novel molecules with desired properties from scratch. semanticscholar.orgneliti.com These models can explore a vast chemical space to propose innovative structures based on the core this compound scaffold.

ADMET Prediction: Utilizing ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. researchgate.net This in silico screening helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the discovery process, saving time and resources. nih.gov

Investigation of Environmental Impact and Green Chemistry Principles in Synthesis

A forward-looking research program must consider the environmental impact of chemical synthesis. Applying the principles of green chemistry is essential for developing sustainable manufacturing processes. researchgate.net

Key research questions to address are:

Solvent Selection: Can hazardous solvents be replaced with greener alternatives such as water, ethanol, or supercritical fluids? Tools are available to guide the selection of environmentally benign solvents. researchgate.net

Atom Economy: Can synthetic routes be redesigned to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste?

Energy Efficiency: As mentioned, exploring methods like microwave synthesis can drastically reduce energy consumption compared to conventional heating. nih.govresearchgate.net

Lifecycle Assessment: Conducting a full lifecycle assessment of the synthesis process to identify and quantify the environmental footprint, from raw material sourcing to final product disposal.

Q & A

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via LC-MS.

- Thermal stability : Use thermogravimetric analysis (TGA) and isothermal stress testing (40–80°C).

- Light sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.